Naphthalene, 1-(1-decylundecyl)decahydro-

Description

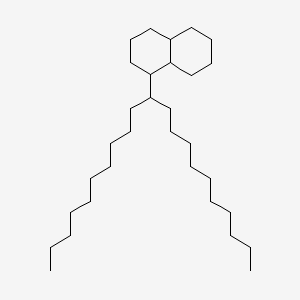

Naphthalene (B1677914), 1-(1-decylundecyl)decahydro- is a saturated hydrocarbon, meaning it consists entirely of carbon and hydrogen atoms connected by single bonds. Its structure is defined by two main features: a bicyclic [4.4.0] decane (B31447) core (decahydronaphthalene) and a C21 branched alkyl chain (1-decylundecyl) attached to one of the bridgehead carbons. This combination places it among the higher molecular weight saturated hydrocarbons, a group of compounds that are fundamental components of petroleum and play roles as molecular fossils or biomarkers in geochemistry.

The core of the molecule is decahydronaphthalene (B1670005), the fully saturated derivative of naphthalene. This bicyclic system is formed by the fusion of two cyclohexane (B81311) rings and can exist as two distinct geometric isomers: cis-decalin and trans-decalin. These isomers are diastereomers and are not interconvertible without breaking a carbon-carbon bond. The trans isomer is generally more stable due to reduced steric strain. The decalin structure is a common motif in many natural products, including steroids and terpenes.

The substituent, a 1-decylundecyl group, is a twenty-one-carbon branched alkyl chain. The attachment of such a long, nonpolar chain to the rigid decalin core results in a molecule with a very high molecular weight and significant lipophilicity. These characteristics govern its physical properties, such as high boiling point and low water solubility. In the broader context of saturated hydrocarbon chemistry, molecules like this are often found in complex mixtures, such as crude oil, where they are referred to as Unresolved Complex Mixtures (UCMs) that are difficult to analyze individually.

Table 1: Physicochemical Properties of Naphthalene, 1-(1-decylundecyl)decahydro-

| Property | Value |

|---|---|

| CAS Number | 55320-00-8 |

| Molecular Formula | C₃₁H₆₀ |

| Molecular Weight | 432.81 g/mol |

| Common Synonyms | 11-(1'-Decahydronaphthyl)-heneicosane; 1-(1-Decylundecyl)decahydronaphthalene |

This data is compiled from available chemical databases. Experimental data for many properties are not available.

The study of decahydronaphthalene, or decalin, dates back to the early 20th century, closely following the exploration of naphthalene and its derivatives. The complete hydrogenation of naphthalene to yield decahydronaphthalene was a significant achievement, providing chemists with a saturated bicyclic system for stereochemical studies. google.com The existence and relative stability of the cis and trans isomers became a classic topic in organic chemistry education, illustrating the principles of conformational analysis in fused ring systems.

The derivatization of cyclic hydrocarbons with alkyl chains has been a long-standing practice in synthetic chemistry to modify physical properties like viscosity, boiling point, and solubility. In the context of industrial applications, alkylation is used to produce lubricants, surfactants, and fuel additives. While specific historical accounts of the synthesis of Naphthalene, 1-(1-decylundecyl)decahydro- are not prominent in the literature, the general methods for attaching alkyl groups to cyclic systems, such as Friedel-Crafts alkylation (on an aromatic precursor prior to hydrogenation) or organometallic coupling reactions, form the foundational chemistry for creating such complex molecules.

While Naphthalene, 1-(1-decylundecyl)decahydro- itself is not the subject of extensive current research, the broader class of complex alkylated decahydronaphthalenes and other saturated polycyclic hydrocarbons is of significant interest in several scientific fields.

Petroleum Geochemistry : Complex hydrocarbons are crucial components of crude oil. The identification and characterization of alkyl decalin isomers and other biomarkers in petroleum samples can provide valuable insights into the origin, thermal maturity, and biodegradation history of the oil. These "molecular fossils" help geochemists to correlate oil reservoirs with their source rocks. fiveable.me The presence of large, complex saturated hydrocarbons often contributes to the unresolved complex mixture (UCM) in gas chromatograms of oil, which itself can be an indicator of biodegradation. core.ac.uknih.gov

Environmental Science : Alkylated polycyclic aromatic hydrocarbons (APAHs), the unsaturated precursors to molecules like the one discussed, are environmental pollutants of concern. nih.govresearchgate.net They are often more persistent and toxic than their non-alkylated parent compounds. nih.gov Studying the saturated derivatives is important for understanding the long-term fate and transport of hydrocarbon pollution in sediments and soils, as hydrogenation is a potential environmental transformation process. The resistance of these saturated compounds to degradation makes them persistent environmental markers.

Materials Science : Long-chain hydrocarbons and their derivatives are fundamental to the formulation of lubricants and hydraulic fluids. The combination of a rigid cyclic core and flexible long alkyl chains can impart desirable viscoelastic properties, thermal stability, and a high viscosity index, which are critical for high-performance lubrication applications.

Properties

CAS No. |

55320-00-8 |

|---|---|

Molecular Formula |

C31H60 |

Molecular Weight |

432.8 g/mol |

IUPAC Name |

1-henicosan-11-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-22-28(23-18-16-14-12-10-8-6-4-2)31-27-21-25-29-24-19-20-26-30(29)31/h28-31H,3-27H2,1-2H3 |

InChI Key |

LUUFSZIGZJTRPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)C1CCCC2C1CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Naphthalene, 1 1 Decylundecyl Decahydro and Its Analogs

Stereoselective Synthesis of Decahydronaphthalene (B1670005) Scaffolds with Branched Alkyl Substituents

The decahydronaphthalene (decalin) core is a prevalent motif in numerous natural products, and its stereocontrolled synthesis is a well-established yet evolving field of organic chemistry. The primary challenge lies in controlling the relative and absolute stereochemistry of the fused ring system and its substituents.

Asymmetric Catalysis in Decalin Core Formation

Asymmetric catalysis is paramount for establishing the chirality of the decalin scaffold in an efficient manner. Organocatalysis, in particular, has proven to be a powerful tool. The Robinson annulation, a classic method for constructing six-membered rings, has been rendered highly enantioselective through the use of chiral organocatalysts like L-proline and its derivatives. These catalysts facilitate a one-pot Michael addition followed by an intramolecular aldol (B89426) reaction to form bicyclic systems, which are precursors to the decalin core.

Key catalytic systems are often employed in the synthesis of foundational building blocks like the Wieland-Miescher ketone and the Hajos-Parrish ketone, which serve as versatile starting materials for more complex decalin-containing molecules. The choice of catalyst and reaction conditions can precisely control the formation of new stereocenters.

Table 1: Asymmetric Catalysts in Decalin Precursor Synthesis

| Catalyst Type | Example Catalyst | Key Reaction | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Organocatalyst | L-Proline | Intramolecular Aldol Cyclization | 70-95% |

| Organocatalyst | Prolinamide derivatives | Robinson Annulation | >89% |

| Metal Complex | Chiral Bis(oxazoline)/Cu(II) | Inverse-Electron-Demand Diels-Alder | High |

| Metal Complex | Chiral Palladium Catalyst | Asymmetric Dearomative Cyclization | up to 99% |

Another powerful strategy involves asymmetric cycloaddition reactions, such as the Diels-Alder reaction. Chiral Lewis acids and organocatalysts can control the facial selectivity of the [4+2] cycloaddition, leading to highly enantioenriched cis- or trans-fused decalin systems depending on the substrates and catalysts used. uiowa.eduacs.org For instance, the combination of Birch reduction of anisole (B1667542) derivatives with a catalytic asymmetric inverse-electron-demand Diels-Alder reaction provides a robust platform for synthesizing diverse and highly substituted cis-decalin scaffolds. acs.org

Enantioselective Routes to Substituted Decahydronaphthalenes

Building upon the formation of the core, enantioselective routes allow for the introduction of various substituents with precise stereochemical control. Polyene cyclizations, initiated by chiral catalysts, can mimic biosynthetic pathways to rapidly construct complex terpenoid ring systems, including decalins. acs.org While enantioselective cyclizations of (E)-polyenes to form trans-decalins are well-developed, recent advances in iminium catalysis have enabled the first highly enantioselective cyclizations of (Z)-polyenes to access the corresponding cis-decalins. acs.org

Furthermore, catalytic asymmetric dearomatization of naphthalene (B1677914) derivatives offers a direct route to chiral decahydronaphthalene structures. This approach transforms readily available flat, aromatic compounds into complex three-dimensional polycyclic molecules with high levels of stereocontrol. acs.org Subsequent reduction of the remaining double bonds, often through catalytic hydrogenation, yields the fully saturated decalin core. The stereochemistry of this reduction can be directed by existing stereocenters on the molecule, leading to the desired diastereomer.

Functionalization Strategies for Saturated Polycyclic Systems

Once the saturated decahydronaphthalene scaffold is formed, introducing functionality at a specific position is a significant challenge due to the chemical inertness of sp³ C-H bonds.

Regioselective C−H Functionalization Approaches

Directing-group-free C-H functionalization of alkanes is a frontier in synthetic chemistry. For saturated systems like decalin, achieving regioselectivity is particularly difficult. Modern approaches often rely on transition-metal catalysis, where a catalyst can selectively cleave a specific C-H bond and replace the hydrogen with another functional group. wikipedia.org Iron-based catalysts, for example, have shown promise in promoting carbene insertion into aliphatic C-H bonds, with a reactivity preference for tertiary > secondary >> primary C-H bonds. mdpi.com This intrinsic reactivity can be exploited to functionalize the tertiary bridgehead positions of the decalin system.

Another strategy involves creating unsaturation within the ring system temporarily to guide functionalization. This can be followed by reduction to return to the saturated scaffold. However, for direct functionalization of the saturated system, methods that can differentiate between the multiple secondary C-H bonds are highly sought after. Recent breakthroughs using palladium catalysts with specialized ligands have enabled the "crossing the river" C-H activation of saturated rings, allowing functionalization at positions previously inaccessible due to steric or geometric constraints. scripps.edu

Mechanistic Studies of Charge-Promoted Alkane Functionalization (e.g., Baddeley Reaction Derivatives)

Charge-promoted functionalization offers a classic yet powerful method for activating alkanes. The Baddeley reaction, an aliphatic equivalent of the Friedel-Crafts reaction, provides a prime example. acs.orgnih.gov In this reaction, a strong Lewis acid like aluminum trichloride (B1173362) (AlCl₃) and an acyl chloride (e.g., acetyl chloride) react with decalin. acs.org

Mechanistic studies, supported by computational analysis, have elucidated the key steps of this transformation: acs.org

Hydride Abstraction: The highly electrophilic acylium ion, formed from the acyl chloride and Lewis acid, abstracts a hydride from a tertiary C-H bond of decalin (typically at the bridgehead position). This generates a stable tertiary carbocation.

Elimination: The carbocation loses a proton to form an olefin, specifically Δ⁹,¹⁰-octalin, as a key intermediate.

Nucleophilic Attack: The newly formed octalin acts as a nucleophile, attacking another acylium ion.

Cyclization and Rearrangement: A concerted process involving a 1,2-hydride shift and oxonium ion formation leads to a tricyclic intermediate, which then eliminates to yield the final functionalized product, often a tricyclic enol ether. acs.org

Recent investigations into this reaction have led to modified conditions that improve yields and can even generate novel, previously unreported regioisomers of difunctionalized decalins. nih.gov This charge-promoted approach stands as one of the few methods capable of achieving high regio- and diastereocontrol in the functionalization of a simple, unactivated alkane like decalin. nih.gov

Synthesis of Long, Branched Alkyl Chains and their Attachment to Decahydronaphthalene

A plausible synthesis of the required C21 branched alkyl chain would begin with the formation of the corresponding alcohol, 1-decylundecan-1-ol. This can be achieved via a Grignard reaction, where decylmagnesium bromide is added to undecanal.

Reaction Scheme for Side Chain Precursor

The resulting secondary alcohol is then converted into a suitable electrophile, such as 1-bromo-1-decylundecane. This can be accomplished using standard reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (B44618) (PPh₃).

With the alkyl bromide in hand, the final step is the coupling reaction with the decahydronaphthalene scaffold. This C-C bond formation is challenging due to the steric bulk of both fragments. One potential approach involves the formation of a nucleophilic decahydronaphthyl organometallic reagent. For example, 1-bromodecahydronaphthalene could be converted into a Grignard or organolithium reagent, which would then react with the 1-bromo-1-decylundecane. However, coupling two secondary halides can be low-yielding.

A more robust alternative might involve converting 1-bromodecahydronaphthalene into an organocuprate reagent (a Gilman reagent), which is known to be effective in coupling with secondary alkyl halides.

Table 2: Plausible Attachment Strategies

| Method | Decalin Reagent | Side Chain Reagent | Key Features |

|---|---|---|---|

| Grignard Coupling | Decahydronaphthylmagnesium bromide | 1-Bromo-1-decylundecane | Standard but may have low yield due to steric hindrance. |

| Organocuprate Coupling | Lithium di(decahydronaphthyl)cuprate | 1-Bromo-1-decylundecane | Generally more effective for coupling with secondary halides. |

| Reductive Cross-Coupling | 1-Bromodecahydronaphthalene | 1-Bromo-1-decylundecane | Modern nickel- or palladium-catalyzed methods can couple two sp³ centers. |

Modern reductive cross-coupling methods using nickel or palladium catalysts have also emerged as powerful tools for forming C(sp³)–C(sp³) bonds and could provide a viable pathway for this challenging alkylation. nih.gov These catalytic systems are often tolerant of steric hindrance and can effectively couple two different alkyl halides. nih.gov

Grignard Reagent and Other Organometallic Coupling Strategies

The introduction of the bulky 1-decylundecyl group onto a decahydronaphthalene scaffold is a key synthetic challenge. Organometallic coupling reactions are powerful tools for forming the necessary carbon-carbon bonds.

Grignard Reagents: A primary approach involves the use of Grignard reagents (R-MgX). A plausible synthetic route would utilize a decahydronaphthyl magnesium halide reacting with a suitable electrophile. For instance, 1-bromodecahydronaphthalene could be treated with magnesium metal to form the corresponding Grignard reagent. This nucleophilic species could then react with 11-heneicosanone. A subsequent dehydration and reduction of the resulting tertiary alcohol would yield the target molecule.

Alternatively, a Grignard reagent prepared from 1-bromoundecane (B50512) could be added to a decahydronaphthyl ketone (decalone). This would be followed by a reaction with a decyl Grignard reagent and subsequent deoxygenation to furnish the final product. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the stability and reactivity of the Grignard reagent.

Other Organometallic Coupling Strategies: Beyond classical Grignard reactions, other organometallic coupling methods offer enhanced reactivity and functional group tolerance.

Gilman Reagents: Lithium diorganocopper reagents, known as Gilman reagents (R₂CuLi), are particularly effective for coupling with alkyl halides. libretexts.org For instance, a lithium di(decahydronaphthyl)cuprate could be reacted with 11-bromoheneicosane. Gilman reagents are generally less basic and more selective than Grignard reagents, which can be advantageous in complex syntheses. youtube.com

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis. libretexts.org A synthetic strategy could involve the preparation of a decahydronaphthyl boronic acid or ester, which would then be coupled with an appropriate 1-(1-decylundecyl) halide under palladium catalysis. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org

Negishi Coupling: This reaction employs an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. nih.gov Organozinc reagents are known for their good reactivity and functional group compatibility. nih.gov A decahydronaphthylzinc halide could be coupled with 11-bromoheneicosane to form the desired product.

Below is a comparative table of these organometallic strategies for the synthesis of the target compound.

| Coupling Strategy | Reagents | Catalyst | Key Advantages | Potential Challenges |

| Grignard Reaction | Decahydronaphthyl-MgBr + 11-Heneicosanone | None | Readily available starting materials, well-established procedure. | Potential for side reactions due to high basicity, multi-step process. |

| Gilman Coupling | (Decahydronaphthyl)₂CuLi + 11-Bromoheneicosane | None | High selectivity for C-C bond formation, lower basicity than Grignard. | Preparation of the Gilman reagent can be sensitive. |

| Suzuki Coupling | Decahydronaphthyl-B(OH)₂ + 11-Bromoheneicosane | Palladium complex | High functional group tolerance, mild reaction conditions. | Preparation of the organoboron compound may be required. |

| Negishi Coupling | Decahydronaphthyl-ZnCl + 11-Bromoheneicosane | Palladium or Nickel | High reactivity and selectivity. | Organozinc reagents can be moisture-sensitive. |

Stereochemical Control in Alkyl Chain Introduction

The decahydronaphthalene core can exist as cis or trans isomers, and the introduction of the large alkyl substituent at the C1 position creates a new stereocenter. Controlling the stereochemical outcome of this addition is a significant synthetic consideration.

The stereochemistry of the final product is heavily influenced by the conformation of the decalin ring system and the steric hindrance it imposes. The trans-decalin system is conformationally rigid, which can lead to a higher degree of stereoselectivity. In contrast, the cis-decalin system is more flexible, which could result in a mixture of diastereomers.

Strategies for stereochemical control include:

Substrate Control: The inherent stereochemistry of the decalin starting material will direct the approach of the incoming nucleophile. For instance, in a ketone reduction or Grignard addition to a decalone, the existing ring stereochemistry will favor attack from the less sterically hindered face.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the decalin scaffold to direct the stereochemical course of the coupling reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed. This method allows for the selective formation of one enantiomer. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts, such as chiral palladium or nickel complexes in cross-coupling reactions, can induce asymmetry and lead to the formation of an enantioenriched product. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired stereoisomer. researchgate.net

Evolution of Synthetic Routes and Novel Reaction Design

The synthesis of complex hydrocarbons like Naphthalene, 1-(1-decylundecyl)decahydro- has evolved significantly with the advent of modern synthetic methods. Early approaches to similar structures often relied on multi-step sequences involving classical reactions such as Friedel-Crafts alkylation followed by extensive reduction steps. These methods often suffered from low yields, lack of stereocontrol, and harsh reaction conditions.

The development of the organometallic cross-coupling reactions discussed above, particularly those catalyzed by transition metals like palladium and nickel, has revolutionized the synthesis of such molecules. These methods offer milder reaction conditions, greater functional group tolerance, and a higher degree of control over the final structure.

Novel Reaction Design for the synthesis of this and related long-chain alkylated hydrocarbons could focus on:

C-H Activation/Functionalization: A highly efficient and atom-economical approach would be the direct coupling of a suitable precursor with the decahydronaphthalene C-H bond. This would eliminate the need for pre-functionalization (e.g., halogenation) of the decalin ring, thus shortening the synthetic sequence.

Metathesis Reactions: Olefin metathesis could be employed to construct the long alkyl chain, followed by hydrogenation. For example, a decahydronaphthyl-substituted alkene could undergo cross-metathesis with a long-chain terminal alkene, followed by reduction to yield the saturated product.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the stereoselective reduction of a ketone precursor, could offer excellent stereocontrol under environmentally benign conditions. The stereospecificity of ketoreductase domains in polyketide synthases demonstrates the potential of biocatalysis in controlling stereochemistry. nih.gov

The ongoing development of new catalytic systems and synthetic methodologies continues to push the boundaries of what is possible in the construction of complex organic molecules, enabling more efficient and selective syntheses of targets like Naphthalene, 1-(1-decylundecyl)decahydro-.

Stereochemical Analysis and Conformational Landscape of Naphthalene, 1 1 Decylundecyl Decahydro

Isomerism in Decahydronaphthalene (B1670005) Systems (cis- and trans- Decalin)

The decahydronaphthalene system, commonly known as decalin, is a bicyclic alkane consisting of two fused cyclohexane (B81311) rings. The fusion of these two rings can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin. wikipedia.orgwikipedia.org This isomerism arises from the relative orientation of the two hydrogen atoms at the bridgehead carbons (C-4a and C-8a).

In cis-decalin, both bridgehead hydrogens are on the same side of the molecule's plane. wikipedia.org This arrangement results in a bent molecule. Conversely, in trans-decalin, the bridgehead hydrogens are on opposite sides, leading to a more linear and rigid structure. wikipedia.org The trans isomer is generally more stable than the cis isomer due to reduced steric strain. wikipedia.org

The presence of the 1-(1-decylundecyl) substituent on the decahydronaphthalene ring introduces additional stereocenters, further increasing the number of possible stereoisomers. The attachment of this bulky alkyl group at the C-1 position will significantly influence the stability and conformational preferences of both the cis and trans isomers of the substituted decalin.

| Isomer | Bridgehead Hydrogens | Molecular Shape | Relative Stability |

|---|---|---|---|

| cis-Decalin | Same side | Bent | Less stable |

| trans-Decalin | Opposite sides | Linear | More stable |

Conformational Studies of Long-Chain Alkyl-Substituted Decahydronaphthalenes

The conformational landscape of Naphthalene (B1677914), 1-(1-decylundecyl)decahydro- is complex, primarily dictated by the conformations of the decalin ring system and the rotational freedom of the long-chain alkyl substituent.

Ring Conformations and Energy Minima

Both cis- and trans-decalin exist in chair conformations for both six-membered rings to minimize angle and torsional strain. The trans-decalin molecule is conformationally rigid and exists in a single (chair, chair) conformation. wikipedia.org In contrast, cis-decalin is more flexible and can undergo a ring flip, interconverting between two equivalent (chair, chair) conformations.

The introduction of the large 1-(1-decylundecyl) group at an equatorial position is strongly favored to minimize steric interactions with the rest of the decalin ring. An axial orientation would lead to significant 1,3-diaxial interactions, destabilizing the conformation. The long alkyl chain itself will adopt various conformations to minimize its own steric strain, likely preferring extended arrangements in non-polar solvents.

Dynamic Conformational Behavior and Barriers to Interconversion

The dynamic behavior of trans-Naphthalene, 1-(1-decylundecyl)decahydro- is limited due to the rigid nature of the trans-decalin core. wikipedia.org For the cis-isomer, the ring-flipping process has a significant energy barrier. The presence of the bulky 1-(1-decylundecyl) substituent would be expected to influence this barrier. If the substituent is in an equatorial position in one chair conformation, it will be forced into an axial-like position in the transition state and the other chair conformation, which would be energetically unfavorable. This would likely raise the energy barrier for ring inversion in the cis-isomer compared to unsubstituted cis-decalin.

Stereochemical Control Elements in Synthetic Transformations and Structure Elucidation

The synthesis of a specific stereoisomer of Naphthalene, 1-(1-decylundecyl)decahydro- requires careful control over the stereochemistry of the synthetic route. researchgate.net The stereochemical outcome of reactions involving the decalin ring system is often directed by the existing stereocenters. For instance, in catalytic hydrogenation of a substituted naphthalene to form the decahydronaphthalene, the choice of catalyst and reaction conditions can influence the ratio of cis and trans isomers produced.

The elucidation of the precise stereostructure of a complex molecule like Naphthalene, 1-(1-decylundecyl)decahydro- relies on a combination of analytical techniques. Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of different protons, helping to determine the relative stereochemistry. X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive three-dimensional structure.

Theoretical Analysis of Isomeric Stability and Conformational Preferences

Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for analyzing the stability and conformational preferences of complex molecules like Naphthalene, 1-(1-decylundecyl)decahydro-. These theoretical approaches can be used to calculate the relative energies of different stereoisomers and conformers.

For Naphthalene, 1-(1-decylundecyl)decahydro-, theoretical calculations would likely confirm that the trans-isomer with the alkyl substituent in an equatorial position is the most stable isomer. Such calculations can also map out the potential energy surface for conformational changes, such as the ring flip in the cis-isomer, and determine the energy barriers for these processes. These theoretical insights complement experimental findings and provide a deeper understanding of the molecule's behavior at a molecular level.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Saturated Systemsrsc.orgmdpi.comescholarship.org

High-resolution NMR spectroscopy is a cornerstone analytical tool for determining the detailed structure of organic molecules in solution. nih.gov For complex saturated systems, which often suffer from severe signal overlap in their proton (¹H) spectra, advanced NMR techniques are indispensable. rsc.org High-field NMR instruments provide the necessary resolution to analyze complex mixtures and large molecules with a high degree of accuracy. mdpi.com

The complete assignment of proton and carbon signals is the first step in structural elucidation by NMR.

¹H and ¹³C NMR: The ¹H NMR spectrum of Naphthalene (B1677914), 1-(1-decylundecyl)decahydro- is expected to show a complex series of overlapping multiplets in the aliphatic region (typically 0.8-2.0 ppm). The terminal methyl groups of the alkyl chains would appear as triplets near 0.8-0.9 ppm, while the numerous methylene (B1212753) (-CH₂) and methine (-CH) protons of the decahydronaphthalene (B1670005) core and the long alkyl chains would create a congested signal region. The ¹³C NMR spectrum offers better signal dispersion. The different carbon environments—methyl, methylene, and methine—can be distinguished, often with the aid of experiments like Distortionless Enhancement by Polarization Transfer (DEPT), which reveals the number of attached protons for each carbon signal.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is instrumental in tracing the connectivity of protons within the decahydronaphthalene ring system and along the decylundecyl side chain, helping to establish spin systems. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (¹JCH). youtube.comyoutube.com This powerful technique allows for the unambiguous assignment of protonated carbons by linking the well-resolved ¹³C spectrum to the more congested ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). youtube.comyoutube.com HMBC is crucial for piecing together the entire molecular skeleton. It connects different spin systems identified by COSY, for instance, by showing a correlation from a proton on the alkyl chain to a carbon in the decahydronaphthalene ring, thereby confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining stereochemistry, such as the relative orientation of substituents on the decahydronaphthalene ring and for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Naphthalene, 1-(1-decylundecyl)decahydro-

| Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | 2D NMR Correlation Evidence |

|---|---|---|---|

| Terminal -CH₃ Groups | ~0.8-0.9 (triplet) | ~14 | HSQC to ¹H signal; HMBC to adjacent CH₂ |

| Alkyl Chain -CH₂- | ~1.2-1.4 (multiplet) | ~22-32 | COSY to adjacent CH₂/CH₃; HSQC to ¹H signal |

| Decalin Ring CH/CH₂ | ~1.0-2.0 (complex multiplets) | ~25-45 | COSY within ring protons; HSQC to ¹H signals |

This is an interactive data table. You can sort and filter the data.

NMR spectroscopy is a primary method for investigating the conformational preferences of molecules in solution. nih.govauremn.org.br For Naphthalene, 1-(1-decylundecyl)decahydro-, the key conformational questions involve the fusion of the two six-membered rings (cis or trans) and the chair-like conformations of these rings.

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. Careful analysis of these couplings can help determine the relative stereochemistry and confirm the chair conformations of the rings.

NOESY: Through-space NOESY correlations can provide definitive evidence for the spatial proximity of protons, which is crucial for assigning stereochemistry at the ring junction and at the point of the alkyl substituent's attachment. copernicus.org

X-ray Crystallography for Decahydronaphthalene Derivativesresearchgate.netresearchgate.net

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing unambiguous information on bond lengths, bond angles, and absolute configuration. nih.gov

Table 2: Crystallographic Data for trans-Decahydronaphthalene, a Core Structure Analogue nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₈ |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.8101 |

| b (Å) | 10.4690 |

| c (Å) | 5.2638 |

| α (°) | 90.0 |

| β (°) | 90.990 |

| γ (°) | 90.0 |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation Patterns

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. wikipedia.org For saturated hydrocarbons, electron ionization (EI) is a common method that leads to extensive fragmentation.

The mass spectrum of Naphthalene, 1-(1-decylundecyl)decahydro- would be characterized by:

Molecular Ion (M•+): A peak corresponding to the intact molecule (m/z 432.8) may be observed, though it is often weak or absent for large alkanes.

Fragmentation of the Alkyl Chain: The long decylundecyl chain would readily fragment. This process typically involves the loss of alkyl radicals, leading to a series of carbocation fragments separated by 14 mass units (-CH₂-). Prominent peaks are expected at m/z values corresponding to stable secondary carbocations. msu.eduhidenanalytical.com For example, peaks at m/z 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), 85 (C₆H₁₃⁺), etc., are characteristic of alkane fragmentation. whitman.edu

Fragmentation of the Decalin Ring: Cleavage can also occur within the decahydronaphthalene ring system. A key fragment would likely be the loss of the entire C₂₁H₄₃ alkyl chain, resulting in a decahydronaphthyl cation at m/z 137. Further fragmentation of the ring system itself can also occur.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of Naphthalene, 1-(1-decylundecyl)decahydro-

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 432 | [C₃₁H₆₀]⁺ | Molecular Ion (M•+) |

| 417 | [M - CH₃]⁺ | Loss of a methyl radical |

| 295 | [M - C₁₀H₂₁]⁺ | Cleavage of the undecyl portion of the side chain |

| 279 | [M - C₁₁H₂₃]⁺ | Cleavage of the decyl portion of the side chain |

| 137 | [C₁₀H₁₇]⁺ | Loss of the entire C₂₁H₄₃ alkyl chain |

This is an interactive data table. You can sort and filter the data.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR) for Complex Mixture Analysisnih.govsdsu.edunih.gov

Compounds like Naphthalene, 1-(1-decylundecyl)decahydro- are often components of highly complex mixtures, such as crude oil or synthetic lubricant bases. labmanager.com Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for their analysis. wisdomlib.org

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile hydrocarbon mixtures. labmanager.comacs.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. labmanager.com Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. nih.gov For complex hydrocarbon mixtures that are not fully resolved by a single GC column, comprehensive two-dimensional gas chromatography (GCxGC) can be employed to achieve superior separation. core.ac.ukresearchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural information provided by NMR. semanticscholar.org This technique is particularly valuable for analyzing complex mixtures containing unknown compounds or isomers that are difficult to separate completely. wisdomlib.org In an LC-NMR setup, the eluent from the LC column flows through a special NMR probe. globalresearchonline.net Spectra can be acquired in different modes:

On-flow: NMR spectra are recorded continuously as the peaks elute, which is useful for a quick overview of the mixture's major components. nih.gov

Stopped-flow: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive 1D spectra or even time-consuming 2D NMR experiments (like COSY or HSQC) on the isolated component. globalresearchonline.net

The combination of these advanced techniques provides a comprehensive toolkit for analysts to separate, identify, and fully characterize complex saturated molecules like Naphthalene, 1-(1-decylundecyl)decahydro-, even when they are present in intricate matrices.

Table of Mentioned Compounds

| Compound Name |

|---|

| Naphthalene, 1-(1-decylundecyl)decahydro- |

| cis-Decahydronaphthalene |

Computational and Theoretical Investigations of Naphthalene, 1 1 Decylundecyl Decahydro

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of complex hydrocarbons like Naphthalene (B1677914), 1-(1-decylundecyl)decahydro-. For large saturated alkanes, DFT studies reveal that branched isomers are generally more thermodynamically stable than their straight-chain counterparts. nih.gov This increased stability is not due to sterics, as might be intuitively assumed. In fact, DFT-based energy partitioning analyses have shown that branched alkanes often possess lower (less destabilizing) steric energy than linear alkanes. nih.gov

This counter-intuitive finding is explained by the interplay of three energy components: steric energy, electrostatic energy, and a fermionic quantum energy term. The lower steric energy in branched systems is largely canceled out by an opposing quantum energy term, leaving the electrostatic energy as the primary driver for the enhanced stability of branched structures. nih.gov These electrostatic effects, combined with electron correlation, provide the theoretical basis for why branching is energetically favorable in alkanes. nih.govacs.org

Applying these principles to Naphthalene, 1-(1-decylundecyl)decahydro-, DFT calculations would be instrumental in:

Determining the ground-state energy and relative stabilities of its various stereoisomers (e.g., cis- vs. trans-decalin fusion).

Calculating the electron distribution and electrostatic potential across the molecule, identifying regions of higher or lower electron density which can influence intermolecular interactions.

Analyzing bond dissociation energies to predict the weakest C-H and C-C bonds, which are the most likely sites for initiating chemical reactions.

Investigating non-covalent interactions within the molecule, such as intramolecular dispersion forces, which are critical for dictating the preferred three-dimensional structure of the long alkyl chains.

Table 1: Key Energetic Properties Investigated by Quantum Chemical Calculations

| Property | Description | Relevance to Naphthalene, 1-(1-decylundecyl)decahydro- | Computational Method |

| Heat of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Provides a fundamental measure of the molecule's thermodynamic stability. | DFT, High-level ab initio methods (e.g., CCSD(T)) |

| Steric Energy | The energy contribution arising from repulsive forces between non-bonded atoms in close proximity. | Influences the preferred conformation of the decalin ring and the folding of the alkyl substituent. | DFT Energy Partitioning |

| Electrostatic Energy | The energy component arising from the interactions between the molecule's charge distribution. | A key factor in the thermodynamic stability of the branched alkyl structure. nih.gov | DFT Energy Partitioning |

| Bond Dissociation Energy | The energy required to break a specific chemical bond homolytically. | Identifies the most reactive sites on the molecule for radical-based reactions. | DFT |

| Electron Correlation Energy | The energy correction to the Hartree-Fock theory that accounts for the correlated motion of electrons. | Crucial for accurately predicting the relative stabilities of isomers. mdpi.com | MP2, CCSD, CCSD(T) |

Molecular Dynamics Simulations for Conformational Space and Flexibility

The large size and numerous rotatable bonds in Naphthalene, 1-(1-decylundecyl)decahydro- create a vast and complex conformational landscape. Molecular dynamics (MD) simulations are the primary computational tool for exploring this space and understanding the molecule's dynamic behavior and flexibility. bohrium.com

The decahydronaphthalene (B1670005) core itself can exist as cis and trans fused isomers, with each conformation having distinct shapes and levels of rigidity. The trans-decalin is a conformationally rigid system, locked into a stable double-chair conformation. youtube.com In contrast, the cis-decalin is more flexible and can undergo ring-flipping, similar to cyclohexane (B81311). youtube.com

The 1-(1-decylundecyl) substituent adds significant flexibility. MD simulations can track the motions of this long, branched chain over time, revealing:

Preferred Conformations: The simulations can identify the most probable spatial arrangements of the alkyl chain relative to the decalin ring system.

Chain Flexibility: Properties such as the radius of gyration can be calculated from MD trajectories to quantify the compactness or extension of the alkyl chains. Studies on similar long-chain alkanes show they can sample both bent and more extended conformations. bohrium.com

Timescales of Motion: MD can reveal how quickly different parts of the molecule move, from the rapid rotations of terminal methyl groups to the slower, collective motions of the entire alkyl chain.

These simulations provide a dynamic picture that static quantum chemical calculations cannot, offering insight into the molecule's behavior in a fluid state and its interactions with other molecules.

Table 2: Conformational Features Probed by Molecular Dynamics Simulations

| Molecular Component | Conformational Feature | Description |

| Decahydronaphthalene Core | Isomerism (cis/trans) | Two distinct ring fusions with different shapes and rigidity. |

| Ring Conformation | trans-isomer is locked; cis-isomer can undergo ring inversion between two chair-chair forms. youtube.com | |

| Alkyl Substituent | Torsional Angles | Rotation around the numerous C-C single bonds determines the chain's overall shape. |

| Radius of Gyration | A measure of the overall size and shape of the flexible alkyl chain. | |

| End-to-End Distance | Quantifies the degree of extension or folding of the long alkyl chains. |

Prediction of Reaction Mechanisms and Transition States

While saturated hydrocarbons are generally unreactive, predicting their potential reaction mechanisms is a key area of computational chemistry. acs.orgnih.gov For a molecule like Naphthalene, 1-(1-decylundecyl)decahydro-, reactions would likely involve the breaking of a C-H or C-C bond, often initiated by radical species or catalysts.

Computational methods can predict the most probable reaction pathways by:

Identifying Reactive Sites: As mentioned, DFT calculations of bond dissociation energies can pinpoint the most susceptible C-H bonds—typically, tertiary C-H bonds are weaker than secondary or primary ones. The tertiary carbons at the branch point of the alkyl chain and on the decalin ring are likely candidates.

Mapping Reaction Coordinates: Once a potential reaction is proposed (e.g., hydrogen abstraction by a hydroxyl radical), quantum chemical methods can map the potential energy surface along the reaction coordinate.

Locating Transition States: The highest point on the minimum energy path between reactants and products is the transition state. Sophisticated algorithms can locate the precise geometry and energy of this transition state. The energy of the transition state relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate.

These theoretical predictions are invaluable for understanding potential degradation pathways or for designing catalysts to functionalize specific positions on the molecule. acs.org

Force Field Development and Validation for Saturated Hydrocarbons

Accurate MD simulations are entirely dependent on the quality of the underlying force field—a set of parameters and equations that define the potential energy of the system. nih.govrsc.org For large, non-polar molecules like Naphthalene, 1-(1-decylundecyl)decahydro-, the force field must accurately describe van der Waals interactions and torsional potentials.

Significant effort has gone into developing and validating force fields for saturated hydrocarbons. researchgate.netaip.org These can be broadly categorized:

All-Atom (AA) Models: Every atom, including hydrogens, is treated as a separate particle (e.g., OPLS-AA, AMBER). These are computationally more expensive but offer higher detail. core.ac.uk

United-Atom (UA) Models: Non-polar hydrogen atoms are grouped with their adjacent carbon into a single interaction center (e.g., TraPPE-UA, NERD). aip.orgaip.org This reduces the computational cost, making it feasible to simulate larger systems for longer timescales. core.ac.uk

The development of these force fields involves parameterization, where parameters for bond lengths, angles, dihedrals, and non-bonded interactions are adjusted to reproduce experimental data (such as liquid densities and heats of vaporization) or high-level quantum chemical results. nih.govnih.gov Validation involves testing the force field's ability to predict properties for molecules not included in the parameterization set. Studies comparing various force fields for hydrocarbons like trans-decalin and n-hexadecane have found that while many perform well, some, like OPLS-AA, can be highly accurate in predicting densities, while others may be better for different properties. bohrium.comresearchgate.net

Table 3: Comparison of Common Force Fields for Hydrocarbon Simulation

| Force Field | Model Type | Strengths | Common Applications |

| OPLS-AA | All-Atom | High accuracy for liquid properties like density. bohrium.com | Simulation of organic liquids, proteins. |

| AMBER | All-Atom | Well-parameterized for biomolecules, with transferable parameters for alkyl residues. nih.govresearchgate.net | Biomolecular simulation, drug design. |

| TraPPE-UA | United-Atom | Computationally efficient; good for phase equilibria. core.ac.ukresearchgate.net | Simulation of phase behavior, transport properties. |

| NERD | United-Atom | Parameterized for both linear and branched alkanes. aip.orgaip.org | Phase equilibria of complex hydrocarbon mixtures. |

Theoretical Basis for Stereoselectivity in Chemical and Enzymatic Reactions

The decahydronaphthalene core of the molecule is chiral and contains multiple stereocenters. Therefore, any reaction at or near this core can potentially lead to different stereoisomeric products. Computational chemistry provides a powerful framework for understanding and predicting this stereoselectivity. nih.govacs.org

In Chemical Reactions: The stereochemical outcome of a reaction is determined by the relative activation energies of the pathways leading to the different stereoisomers. DFT calculations are used to model the transition states for these competing pathways. acs.org For example, in a reaction involving the addition of a reagent to the decalin ring, the reagent may approach from different faces. DFT can calculate the energies of the transition states corresponding to each approach. The lowest energy transition state will correspond to the major product. Factors influencing this energy difference include:

Steric Hindrance: The bulky alkyl substituent would create significant steric hindrance, favoring attack from the less hindered face of the decalin ring.

Conformational Control: The rigid trans-decalin structure would pre-organize the molecule, strongly influencing the direction of approach of a reactant. nih.gov

Electronic Effects: Subtle electronic interactions between the reactant and the substrate can stabilize one transition state over another.

In Enzymatic Reactions: Enzymes are chiral catalysts that can exhibit exquisite levels of stereoselectivity. Computational models are used to understand how an enzyme can process a substrate like Naphthalene, 1-(1-decylundecyl)decahydro-. rsc.orgrsc.org Methods like molecular docking can predict the most likely binding pose of the substrate within the enzyme's active site. Subsequently, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the reaction itself. In a QM/MM calculation, the reacting part of the substrate and key active site residues are treated with high-level quantum mechanics, while the rest of the enzyme and solvent are treated with a more efficient molecular mechanics force field. nih.gov This approach allows researchers to model how the specific three-dimensional, chiral environment of the active site forces the reaction to proceed through a single stereochemical pathway. rsc.orgnih.gov

Environmental Fate and Biogeochemical Transformations of Saturated Polycyclic Hydrocarbons

Mechanistic Pathways of Biodegradation (Aerobic and Anaerobic)

The biodegradation of Naphthalene (B1677914), 1-(1-decylundecyl)decahydro- is anticipated to be a slow process, contingent on the presence of microbial communities with the requisite enzymatic capabilities. The degradation can proceed under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient for hydrocarbon breakdown.

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen as a terminal electron acceptor, facilitating the enzymatic oxidation of the hydrocarbon molecule. The degradation of a complex molecule like Naphthalene, 1-(1-decylundecyl)decahydro- likely proceeds through a co-metabolic process, where the presence of more readily degradable carbon sources, such as n-alkanes, enhances its transformation. nih.govnih.gov The degradation is expected to initiate on either the long alkyl side chain or the decahydronaphthalene (B1670005) ring structure.

Anaerobic Biodegradation

Anaerobic biodegradation of saturated hydrocarbons is significantly slower and occurs in oxygen-depleted environments like deep sediments and aquifers. nih.gov The process relies on alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. enviro.wiki For a complex molecule like Naphthalene, 1-(1-decylundecyl)decahydro-, anaerobic degradation would involve a consortium of syntrophic microorganisms. The initial activation of the inert hydrocarbon molecule is a critical and energy-intensive step under anaerobic conditions. nih.gov Studies on the anaerobic degradation of the parent compound, naphthalene, have shown that it can be mineralized under nitrate- and sulfate-reducing conditions, suggesting that the decahydronaphthalene ring system may also be susceptible to anaerobic attack over long periods. nih.govkarger.com

Initial Oxidation Steps and Key Enzyme Systems

The initial step in the biodegradation of Naphthalene, 1-(1-decylundecyl)decahydro- is the enzymatic introduction of oxygen into the molecule, which increases its polarity and susceptibility to further microbial attack.

Aerobic Enzyme Systems

In aerobic bacteria and fungi, the primary enzymes responsible for initiating hydrocarbon degradation are monooxygenases and dioxygenases. semanticscholar.org For a large, branched, saturated hydrocarbon, several key enzyme systems are likely involved:

Cytochrome P450 Monooxygenases (CYPs): These are a diverse group of heme-containing enzymes capable of hydroxylating a wide range of substrates, including long-chain and branched alkanes. frontiersin.orgnih.gov CYPs are known to be involved in the terminal or subterminal oxidation of long alkyl chains. nih.govnih.gov The CYP153 family, for instance, is known for its specificity towards medium- to long-chain alkanes. nih.govnih.gov

Alkane Hydroxylases (AlkB): These are non-heme, integral membrane monooxygenases that are widespread in hydrocarbon-degrading bacteria. researchgate.net While typically associated with the degradation of medium-chain n-alkanes (C5-C16), some AlkB homologues have been shown to have activity on longer-chain alkanes. frontiersin.orgnih.gov

Methane (B114726) Monooxygenases (MMOs): Both soluble (sMMO) and particulate (pMMO) forms of this enzyme have broad substrate specificity and can co-oxidize a variety of hydrocarbons, although they are primarily involved in methane metabolism.

The initial attack on the decahydronaphthalene ring is likely to be a hydroxylation reaction, catalyzed by a monooxygenase, leading to the formation of an alcohol. nih.gov The long, branched alkyl chain can be oxidized at the terminal methyl group (ω-oxidation) or at a sub-terminal position. nih.govresearchgate.net

Anaerobic Activation

Under anaerobic conditions, the initial activation of saturated hydrocarbons is more challenging due to the absence of oxygen. The proposed mechanisms for anaerobic alkane activation include:

Fumarate Addition: The hydrocarbon is added across the double bond of fumarate, a reaction catalyzed by a glycyl radical enzyme. This is a common pathway for the anaerobic degradation of alkanes and toluene.

Carboxylation: The direct carboxylation of the hydrocarbon molecule is another potential activation pathway, particularly for cyclic structures. This has been observed in the anaerobic degradation of naphthalene. nih.gov

Hydroxylation with Water: Some evidence suggests that anaerobic hydroxylation, with the oxygen atom derived from water, may occur.

Subsequent Metabolic Pathways and Intermediate Formation

Following the initial oxidation, the resulting metabolites are channeled into central metabolic pathways.

Aerobic Pathways

After the initial hydroxylation of the alkyl chain to form a primary or secondary alcohol, the metabolic cascade typically proceeds as follows:

The alcohol is oxidized to an aldehyde by an alcohol dehydrogenase.

The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase.

The resulting fatty acid undergoes β-oxidation, where two-carbon units are sequentially cleaved off as acetyl-CoA, which then enters the citric acid cycle for energy production.

If the initial attack is on the decahydronaphthalene ring, the resulting alcohol (e.g., decahydronaphthol) is likely oxidized to a ketone (decahydronapthone). nih.gov Subsequent ring cleavage would be necessary for complete mineralization, a process that is often the rate-limiting step for cyclic compounds.

Anaerobic Pathways

Following anaerobic activation, the metabolic pathways are less well understood but are thought to involve β-oxidation-like mechanisms to degrade the alkyl chains. In the case of ring structures, a series of reduction and cleavage reactions are required to break down the cyclic backbone. For instance, in the anaerobic degradation of naphthalene, the activated molecule is subjected to a series of reductions before the aromatic ring is cleaved. oup.comresearchgate.net

Table of Potential Intermediates in the Biodegradation of Naphthalene, 1-(1-decylundecyl)decahydro-

| Precursor | Initial Reaction | Key Enzyme Type | Potential Intermediate |

|---|---|---|---|

| Alkyl Side-Chain | Terminal Oxidation | Cytochrome P450/Alkane Hydroxylase | 1-(1-decyl-10-carboxydecyl)decahydro-naphthalene |

| Alkyl Side-Chain | Sub-terminal Oxidation | Cytochrome P450 | 1-(1-decyl-x-hydroxyundecyl)decahydro-naphthalene |

| Decahydronaphthalene Ring | Hydroxylation | Monooxygenase | 1-(1-decylundecyl)decahydro-x-naphthol |

Photochemical and Abiotic Degradation Mechanisms in Environmental Compartments

While biodegradation is the primary fate of Naphthalene, 1-(1-decylundecyl)decahydro-, abiotic processes can contribute to its transformation, particularly in the atmosphere and surface waters.

Photochemical Degradation

As a saturated hydrocarbon, Naphthalene, 1-(1-decylundecyl)decahydro- does not absorb sunlight directly and is therefore not susceptible to direct photolysis. acs.org However, it can undergo indirect photochemical degradation through reactions with photochemically generated reactive species, primarily the hydroxyl radical (•OH) in the atmosphere. The rate of this reaction is expected to be relatively slow due to the stability of the C-H bonds in the saturated structure. For the parent compound, decahydronaphthalene, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be around 19 hours, suggesting that this can be a significant removal process for the fraction that partitions to the atmosphere.

Abiotic Degradation

Factors Influencing Degradation Rates

The rate of biodegradation of Naphthalene, 1-(1-decylundecyl)decahydro- is influenced by a multitude of environmental factors that affect microbial activity and the physical state of the compound.

Nutrient Availability: The biodegradation of hydrocarbons is often limited by the availability of essential nutrients, particularly nitrogen and phosphorus. nih.govijpab.combiomedgrid.com Crude oil spills, for example, introduce a large amount of carbon into the environment, leading to a high C:N and C:P ratio that can inhibit microbial growth. ijpab.com Nutrient amendment has been shown to significantly enhance the degradation of hydrocarbons in contaminated soils and marine environments. nih.govfrontiersin.org

Oxygen Availability: Aerobic degradation is generally much faster than anaerobic degradation. enviro.wiki Therefore, the availability of oxygen is a critical factor in the persistence of this compound. In anoxic environments, its degradation will be significantly slower.

Temperature: Microbial activity is highly dependent on temperature. The optimal temperature for the degradation of most hydrocarbons is in the mesophilic range (20-40°C). nih.gov Lower temperatures, such as those found in deep-sea environments or cold climates, will significantly reduce the rate of biodegradation.

pH: Most hydrocarbon-degrading microorganisms thrive in a pH range of 6-8. Extreme pH values can inhibit microbial growth and enzymatic activity.

Soil/Sediment Properties: The organic matter content and clay content of soil and sediment can affect the bioavailability of hydrophobic compounds like Naphthalene, 1-(1-decylundecyl)decahydro-. wur.nl Strong sorption to organic matter can make the compound less accessible to microorganisms. mdpi.com

Comparative Analysis with Other Complex Saturated Hydrocarbons

The environmental persistence of Naphthalene, 1-(1-decylundecyl)decahydro- can be understood by comparing it to other complex saturated hydrocarbons. The general order of biodegradability for hydrocarbons is: n-alkanes > branched alkanes > low molecular weight aromatics > cyclic alkanes. mdpi.com

n-Alkanes: Linear alkanes are the most readily biodegradable class of hydrocarbons. However, very long-chain n-alkanes (e.g., >C30) can be more persistent due to their low water solubility and solid state at ambient temperatures.

Branched Alkanes: The presence of branching in the alkyl chain generally decreases the rate of biodegradation as it can sterically hinder the action of enzymes. Highly branched alkanes, such as pristane (B154290) and phytane, are known to be more recalcitrant than their linear counterparts.

Cycloalkanes: The cyclic structure of cycloalkanes makes them generally more resistant to degradation than acyclic alkanes of similar molecular weight. The degradation of the ring structure is often a slow process.

Polycyclic Saturated Hydrocarbons: Compounds with multiple saturated rings, such as steranes and hopanes, are among the most recalcitrant components of petroleum and are often used as biomarkers for oil spills due to their high persistence.

Naphthalene, 1-(1-decylundecyl)decahydro- combines several features that contribute to high persistence: a polycyclic saturated ring system, a long alkyl chain, and branching at the point of attachment of the chain to the ring. Therefore, it is expected to be more persistent than n-alkanes and simple branched alkanes of similar carbon number. Its degradation rate would likely be comparable to or slower than that of other highly complex saturated hydrocarbons found in weathered crude oil. acs.org

Comparative Biodegradability of Saturated Hydrocarbons

| Hydrocarbon Class | General Structure | Expected Biodegradation Rate | Key Factors |

|---|---|---|---|

| n-Alkanes | Linear chain | High | Chain length (shorter is faster) |

| Branched Alkanes | Chain with alkyl branches | Moderate to Low | Degree and position of branching |

| Monocycloalkanes | Single saturated ring | Low | Ring strain (smaller rings can be more reactive) |

| Polycyclic Alkanes | Multiple saturated rings | Very Low | Complex, stable structure |

| Naphthalene, 1-(1-decylundecyl)decahydro- | Decahydronaphthalene with a long, branched alkyl chain | Very Low | Polycyclic structure, high molecular weight, branching |

Advanced Academic Applications and Research Trajectories

Role as Building Blocks and Intermediates in Complex Organic Synthesis

The decahydronaphthalene (B1670005) (decalin) core is a well-established structural unit in a variety of complex organic molecules, including steroids, terpenes, and other natural products. The synthesis of functionalized carbocycles is a cornerstone of modern drug discovery and organic chemistry. Methodologies for the direct, site-selective functionalization of cycloalkanes are highly sought after. nih.gov The presence of the long alkyl chains in Naphthalene (B1677914), 1-(1-decylundecyl)decahydro- offers a lipophilic domain that could be exploited in the synthesis of novel amphiphilic molecules or as a non-polar anchor in supramolecular chemistry.

The synthesis of such large, highly substituted cycloalkanes can be challenging. acs.org However, modern synthetic methods, such as C-H functionalization, could potentially be applied to derivatives of this compound to introduce further complexity. nih.gov The decalin core itself can be synthesized through the hydrogenation of naphthalene, a process for which various catalytic systems have been developed. google.commdpi.com The long alkyl substituent could be introduced prior to or after the saturation of the aromatic system, offering different synthetic routes to this and related structures. As an intermediate, this compound could be a precursor to even larger, more complex molecular architectures with potential applications in areas such as molecular machines or specialized lubricants.

Application in Specialized Material Science Research (e.g., Polymer Components, Liquid Crystal Materials, Advanced Solvents)

The unique combination of a rigid alicyclic structure and long, flexible hydrocarbon chains suggests several potential applications in material science.

Polymer Components: Long-chain aliphatic polymers are known to bridge the properties of semicrystalline polyolefins and traditional polycondensates. acs.orgresearchgate.net Incorporating a bulky, rigid unit like decahydronaphthalene into a polymer backbone could significantly impact the material's properties. It could, for instance, increase the glass transition temperature, enhance thermal stability, and modify the morphology and mechanical behavior of the resulting polymer. researchgate.net The long alkyl chains would contribute to the material's flexibility and processability. Such polymers could find use in high-performance plastics and specialized fibers. The parent compound, decahydronaphthalene, is already used as a solvent in the production of ultra-high molecular weight polyethylene (B3416737) fibers. schultzchem.comdynovacn.com

Liquid Crystal Materials: Decahydronaphthalene derivatives are utilized in the manufacturing of liquid crystal display (LCD) materials. schultzchem.com The introduction of long alkyl chains can influence the mesomorphic behavior of liquid crystals, and judicious functionalization can lead to materials with desirable properties for display applications. whiterose.ac.uk The long aliphatic chains of Naphthalene, 1-(1-decylundecyl)decahydro- could act as flexible tails that promote the formation of liquid crystalline phases. Research into mixtures of such complex hydrocarbons with other mesogenic compounds could lead to the development of novel liquid crystal materials with tailored properties. mdpi.com

Advanced Solvents: Decahydronaphthalene is a well-known solvent for a variety of resins, waxes, and oils. schultzchem.comdynovacn.comnj-puxin.comwikipedia.org The addition of the 1-(1-decylundecyl) substituent would significantly increase the molecule's molecular weight and boiling point, while retaining its non-polar, hydrophobic nature. tutorchase.com This would make it a candidate for a high-boiling, non-volatile organic solvent for specialized applications where low volatility is critical. Its high solubility for non-polar substances could be advantageous in specific industrial cleaning applications or as a medium for chemical reactions involving hydrophobic reactants. youtube.com

| Potential Application | Relevant Structural Feature | Anticipated Property Modification |

| Polymer Component | Rigid decahydronaphthalene core | Increased thermal stability, modified mechanical properties |

| Long alkyl chains | Enhanced flexibility and processability | |

| Liquid Crystal Material | Anisotropic molecular shape | Potential to form mesophases |

| Long alkyl chains | Influence on transition temperatures and phase behavior | |

| Advanced Solvent | Non-polar hydrocarbon structure | High solvency for resins, fats, and oils |

| High molecular weight | Low volatility, high boiling point |

Development of Novel Catalytic Systems for Hydrocarbon Transformations

Complex hydrocarbons are central to the petrochemical industry, where processes like catalytic reforming are used to convert low-octane naphthas into high-octane gasoline components and aromatic feedstocks. wikipedia.orgresearchgate.net These processes involve a series of reactions including dehydrogenation, isomerization, and cyclization of paraffins and naphthenes (cycloalkanes). pageplace.depsecommunity.org

Naphthalene, 1-(1-decylundecyl)decahydro-, as a highly substituted naphthene, could serve as a model compound for studying the catalytic cracking and isomerization of large hydrocarbons. Understanding how such a complex molecule behaves in the presence of reforming catalysts (typically platinum or palladium-based) can provide valuable insights into the mechanisms of these industrially vital transformations. rsc.orgresearchgate.net For instance, the study of its dehydrogenation could shed light on the pathways to forming complex polycyclic aromatic hydrocarbons. rsc.org

Furthermore, the compound itself or its derivatives could potentially be used as components in catalyst formulations. The long alkyl chains could serve to solubilize the catalyst in non-polar media or to modify the catalyst's surface properties, thereby influencing its activity and selectivity. The decalin core provides a stable scaffold that could be functionalized to create novel ligands for organometallic catalysts.

| Catalytic Process | Role of Naphthalene, 1-(1-decylundecyl)decahydro- | Research Goal |

| Catalytic Reforming | Model Substrate | Understanding reaction mechanisms of complex naphthenes |

| Hydrocracking | Model Substrate | Investigating C-C bond cleavage in large hydrocarbons |

| Catalyst Development | Ligand Scaffold/Modifier | Creating soluble or surface-modified catalytic systems |

Interdisciplinary Research with Computational and Analytical Sciences

The study of a molecule as complex as Naphthalene, 1-(1-decylundecyl)decahydro- necessitates a strong interplay between experimental work and computational and analytical sciences.

Computational Modeling: Given the immense number of possible isomers and the complexity of reaction networks for large hydrocarbons, molecular modeling and simulation are indispensable tools. researchgate.netnih.govroutledge.com Computational methods can be used to predict a wide range of physicochemical properties of Naphthalene, 1-(1-decylundecyl)decahydro-, such as its boiling point, viscosity, and thermal stability. acs.org Quantum mechanical calculations could elucidate its electronic structure and reactivity, providing insights into its potential behavior in catalytic processes. Molecular dynamics simulations could be employed to study its behavior as a solvent or as a component in a polymer matrix, predicting material properties at a molecular level.

Advanced Analytical Techniques: The unambiguous identification and quantification of such a high-molecular-weight hydrocarbon, especially within complex mixtures like crude oil fractions or polymer formulations, require sophisticated analytical methods. nih.gov High-temperature gas chromatography (HTGC) coupled with mass spectrometry (GC-MS) would be a primary tool for its analysis. ucr.edu Other techniques such as two-dimensional gas chromatography (GCxGC) and advanced mass spectrometry methods (e.g., Fourier-transform ion cyclotron resonance mass spectrometry, FT-ICR MS) could provide even greater detail on its structure and that of related compounds in complex matrices. mdpi.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) would be crucial for the structural elucidation of the pure compound and its reaction products.

| Research Area | Application to Naphthalene, 1-(1-decylundecyl)decahydro- | Expected Outcome |

| Computational Chemistry | Prediction of physicochemical properties | Guidance for experimental work, understanding structure-property relationships |

| Simulation of behavior in materials | Design of new polymers and solvents | |

| Modeling of reaction pathways | Insight into catalytic transformations | |

| Analytical Sciences | Method development for identification | Accurate characterization in complex mixtures |

| Structural elucidation of isomers | Understanding of synthetic and natural sources |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.